molecular formula C28H22O3 B154452 Diphenylacetic anhydride CAS No. 1760-46-9

Diphenylacetic anhydride

Cat. No.: B154452
CAS No.: 1760-46-9
M. Wt: 406.5 g/mol
InChI Key: YZMRCMTTYLBDPD-UHFFFAOYSA-N
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Description

Diphenylacetic anhydride is a useful research compound. Its molecular formula is C28H22O3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402007. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Resolution of Racemic 2-hydroxyalkanoates

Diphenylacetic anhydride (DPHAA) is effectively used for the kinetic resolution of racemic 2-hydroxyalkanoates. This process, in combination with a chiral acyl-transfer catalyst, successfully produces optically active 2-hydroxyalkanoates and 2-acyloxyalkanoates. The method demonstrates a broad substrate scope and high efficiency, proving DPHAA's usefulness in chiral induction systems (Nakata, Sekiguchi, & Shiina, 2011).

Promoter System in Chemoselective Glycosylations

Diphenylsulfoxide, in combination with triflic anhydride, serves as a potent thiophilic glycosylation promoter system. This novel thiophilic activator is useful in chemoselective glycosylation, demonstrating its effectiveness in activating disarmed thioglycosides and achieving successful condensations (Codée et al., 2003).

Solid-Phase Peptide Synthesis

Diphenylphosphinic mixed anhydrides are evaluated for use in solid-phase peptide synthesis. These mixed anhydrides have been successfully used for the preparation of peptides, showing efficient acylation and absence of disproportionation or wrong way opening, indicating their potential in peptide synthesis applications (Galpin & Robinson, 1984).

Synthesis of Halogenophenyl Derivatives

The condensation of diphenic anhydride with halogenosubstituted phenylacetic acids leads to the formation of enolacetates and diketones, which have shown potential as anticoagulants in blood clotting agents (Nedev, Stoyanov, Minchev, & Aleksiev, 1992).

Reaction with Nucleophilic Reagents

Diphenic acid anhydride reacts with mercuric oxide in acetic acid to form a compound that is reactive to nucleophilic reagents like KI, H2S, and KCN. This study explores the chemical behavior of diphenic acid anhydride in reaction with various reagents, contributing to the understanding of its reactivity and potential applications (Takahashi, Togashi, Morishita, & Takeda, 1982).

Peptide Synthesis using Phenyl Selenoesters

A method for synthesizing phenyl selenoesters from various anhydrides, including diphenyl diselenide, was developed. This approach is effective for creating Fmoc-amino acid selenoesters, which are chemoselective acylating reagents used in oligopeptide synthesis (Temperini, Piazzolla, Minuti, Curini, & Siciliano, 2017).

Mechanism of Action

Target of Action

Diphenylacetic anhydride, a derivative of diphenylacetic acid, primarily targets Cathepsin B , a protease enzyme found in humans . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes.

Mode of Action

It’s known that anhydrides generally react with water to form carboxylic acids This suggests that this compound might interact with its target by undergoing hydrolysis to form diphenylacetic acid, which then interacts with Cathepsin B

Biochemical Pathways

Diphenylacetic acid, the hydrolysis product of this compound, is involved in the bacterial degradation of aromatic components. The bacterial phenylacetic acid (PAA) pathway, which contains 12 enzymes and a transcriptional regulator, is primarily affected . This pathway is involved in biofilm formation and antimicrobial activity . The transformation of phenylacetic acid to phenylacetyl-coenzyme A (PACoA) is a key step in this pathway .

Safety and Hazards

Diphenylacetic anhydride is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The efficient kinetic resolution of a variety of racemic 2-hydroxyarylketone derivatives was developed by asymmetric esterification protocol using diphenylacetic acid, pivalic anhydride, and a catalytic amount of ®-benzotetramisole ( ®-BTM) . This could open up new avenues for the use of Diphenylacetic anhydride in future chemical reactions and processes.

Properties

IUPAC Name

(2,2-diphenylacetyl) 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMRCMTTYLBDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075127
Record name Diphenylacetic acid anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1760-46-9
Record name Diphenylacetic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylacetic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylacetic acid anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylacetic Anhydride
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Record name DIPHENYLACETIC ACID ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of diphenylacetic anhydride in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, finding particular use in the preparation of complex molecules. One notable application is its role in the kinetic resolution of racemic 2-hydroxyalkanoates. [] This method leverages the anhydride's reactivity with chiral acyl-transfer catalysts to selectively acylate one enantiomer of the racemic mixture, enabling the separation and isolation of enantiomerically pure compounds.

Q2: Can you provide an example of a reaction where this compound plays a crucial role and explain the underlying mechanism?

A2: In the synthesis of 2′-O-acetal-N2-acylriboguanosines, this compound is key in protecting the guanosine moiety. [] The reaction proceeds by first acylating a partially protected riboguanosine derivative with this compound. This step is followed by hydrazinolysis, which selectively removes a levulinoyl protecting group without affecting the newly introduced diphenylacetyl group. This protection strategy allows for further modifications at other positions of the molecule.

Q3: Has this compound been studied in the context of photochemical transformations?

A3: While not directly involved in photochemical transformations, this compound appears as a product in the photo-irradiation of specific oxadiazepinones. For example, when 2-oxo-9,9-diphenyl-2,9-dihydronaphtho[1,2-b]-1,4, 5-oxadiazepine is irradiated in benzene, this compound is generated alongside other products like indene-9-carboxylic acid and diphenylacetic acid. [] This suggests that the breakdown of certain oxadiazepinones under irradiation can lead to the formation of this compound.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C28H22O3, and its molecular weight is 406.47 g/mol. [] This information is essential for stoichiometric calculations and understanding the compound's physical and chemical properties.

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